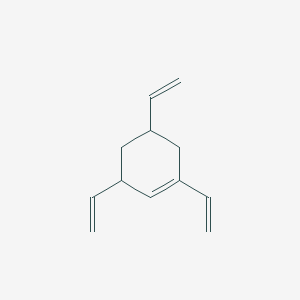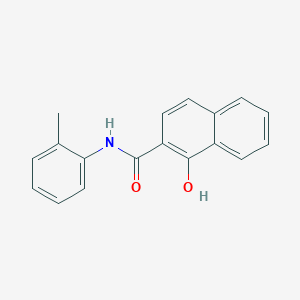
1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C18H15NO2. It is known for its complex molecular structure and is used in various scientific research applications. This compound is also referred to as 3-hydroxy-2’-methyl-2-naphthanilide .
Métodos De Preparación
The synthesis of 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves several steps. One common method includes the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a coupling component in azo dye synthesis.
Biology: The compound has been studied for its potential antibacterial and herbicidal activities.
Industry: It is used in the production of dyes and pigments due to its stable color properties.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits photosynthetic electron transport, disrupting the energy production in bacterial cells . Its anticancer properties are linked to its ability to interfere with cellular pathways, leading to cell death .
Comparación Con Compuestos Similares
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Known for its high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than standard isoniazid.
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Shows higher activity against Mycobacterium kansasii.
These compounds share similar structures but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
110677-77-5 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-11-10-13-7-3-4-8-14(13)17(15)20/h2-11,20H,1H3,(H,19,21) |
Clave InChI |
MXEMPXYOHUNXOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



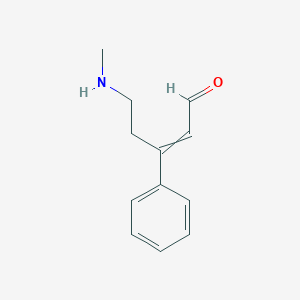
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
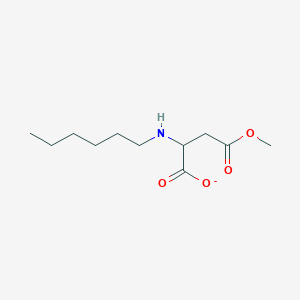
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

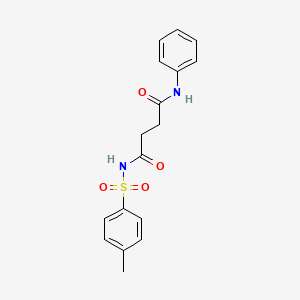
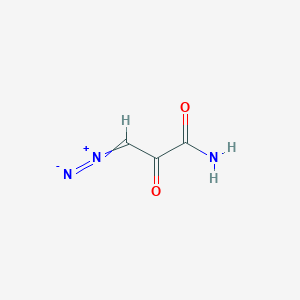



![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

